Methyl 3-Pyridylacetate hydrochloride Methyl 3-Pyridylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 69966-42-3; 79651-64-2
VCID: VC4158953
InChI: InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H
SMILES: COC(=O)CC1=CN=CC=C1.Cl
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62

Methyl 3-Pyridylacetate hydrochloride

CAS No.: 69966-42-3; 79651-64-2

Cat. No.: VC4158953

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62

* For research use only. Not for human or veterinary use.

Methyl 3-Pyridylacetate hydrochloride - 69966-42-3; 79651-64-2

Specification

CAS No. 69966-42-3; 79651-64-2
Molecular Formula C8H10ClNO2
Molecular Weight 187.62
IUPAC Name methyl 2-pyridin-3-ylacetate;hydrochloride
Standard InChI InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H
Standard InChI Key VKOSBUGMYWSLSS-UHFFFAOYSA-N
SMILES COC(=O)CC1=CN=CC=C1.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-pyridylacetate hydrochloride features a pyridine ring substituted at the 3-position with an acetoxymethyl group, which is esterified as a methyl ester and protonated as a hydrochloride salt. The pyridine ring contributes aromatic stability and basicity, while the ester group enhances reactivity toward hydrolysis or aminolysis. The hydrochloride salt form improves solubility in polar solvents, a critical factor in synthetic applications .

Key structural parameters include:

  • Molecular Formula: C₈H₁₀ClNO₂

  • Exact Mass: 187.040 g/mol

  • Topological Polar Surface Area (TPSA): 39.19 Ų

  • LogP (Partition Coefficient): 1.599

The compound’s SMILES notation (COC(=O)CC1=CN=CC=C1.Cl) and InChI key (VKOSBUGMYWSLSS-UHFFFAOYSA-N) provide unambiguous representations for computational modeling .

Spectral and Thermal Characteristics

While experimental data on melting and boiling points are unreported in available literature, analogous pyridine derivatives typically exhibit melting points between 150–160°C, consistent with the crystalline nature observed in synthesis protocols . The absence of flash point data necessitates caution during handling, though hydrochloride salts generally exhibit higher thermal stability than free bases.

Synthesis and Optimization

Conventional Methods

Early synthetic routes to 3-pyridylacetic acid derivatives involved multi-step sequences, including Vilsmeier-Haack formylation and subsequent esterification. For example, 3-cyanomethylpyridine was catalytically hydrogenated to 3-pyridylethylamine, followed by esterification with methanol under acidic conditions . These methods suffered from low yields (58–63.8%) and excessive solvent use, prompting the development of more efficient protocols .

Advanced One-Pot Synthesis

A patented method (CN103242222A) revolutionized the synthesis by condensing 3-acetylpyridine, sulfur, and morpholine in a one-pot reaction . Key steps include:

  • Condensation: Refluxing 3-acetylpyridine with morpholine and sulfur for 12 hours.

  • Acid Hydrolysis: Treating the intermediate with hydrochloric acid (20–37% w/w) under reflux.

  • Crystallization: Concentrating the reaction mixture, followed by cooling to yield needle-like crystals.

Optimized Conditions:

  • Molar Ratios: 3-Acetylpyridine : sulfur : morpholine = 1 : 1–1.2 : 4–8

  • Hydrochloric Acid: 2.5–5 parts by weight relative to 3-acetylpyridine

  • Yield: 69.7–72.6% (vs. 58–63.8% in older methods)

This approach eliminates recrystallization steps and reduces organic solvent use, aligning with green chemistry principles.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s ester and pyridine functionalities make it a precursor to neurologically active molecules. For instance, reduction of the ester yields 3-pyridylethylamine, a scaffold for nicotinoid insecticides . N-substituted derivatives of this amine exhibit high toxicity to Musca domestica (houseflies), with potency linked to the basicity of the amino group .

Regulatory and Industrial Considerations

Classification and Trade

Classified under HS code 2933399090, the compound falls under “other unfused pyridine ring-containing compounds” in China . Key trade parameters include:

  • MFN Tariff: 6.5%

  • General Tariff: 20.0%

  • VAT Rate: 17.0%

  • Tax Rebate: 13.0%

These metrics reflect its strategic importance in chemical manufacturing, particularly for exporters leveraging tax incentives.

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